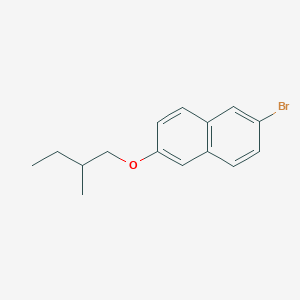

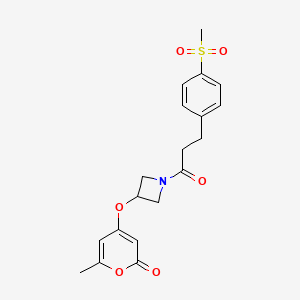

![molecular formula C18H22N8O3S B2539349 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide CAS No. 1448122-67-5](/img/structure/B2539349.png)

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring system incorporating both a triazole and a pyrimidine . This type of structure is found in various biomedical compounds and has been associated with significant biological activity .

Aplicaciones Científicas De Investigación

Anticancer Agents

The triazolo[4,5-d]pyrimidine scaffold has garnered attention due to its potential as an anticancer agent. Researchers have investigated its ability to inhibit specific cancer pathways or target tumor cells. Mechanistic studies reveal interactions with key proteins involved in cell proliferation, apoptosis, and angiogenesis .

Kinase Inhibitors

The compound’s unique structure makes it a promising candidate for kinase inhibition. By targeting specific kinases involved in disease pathways (such as c-Met), it may modulate cellular signaling and impact disease progression. Computational studies and in vitro assays can guide drug development efforts .

Epigenetic Modulators

Triazolo[4,5-d]pyrimidine derivatives have shown promise as epigenetic modulators. For instance, they can inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in histone demethylation. These compounds may alter gene expression patterns and influence cellular behavior .

Anti-inflammatory Agents

Researchers have explored the anti-inflammatory potential of this compound. By targeting specific pathways (such as NF-κB), it may mitigate inflammatory responses. In vivo studies can assess its efficacy in animal models of inflammation .

Polymer Additives

The triazolo[4,5-d]pyrimidine core can serve as a building block for polymer additives. Incorporating it into polymer chains can enhance material properties, such as thermal stability, mechanical strength, or conductivity. Researchers have explored its use in solar cell polymers and other applications .

Enzyme Inhibitors

Finally, this compound may act as an enzyme inhibitor. For instance, derivatives with BACE-1 inhibitory activity have been investigated for their potential in Alzheimer’s disease therapy. Structural studies and enzymatic assays provide insights into their binding modes and selectivity .

Direcciones Futuras

The future directions for research on this compound could involve further investigation into its synthesis, characterization, and evaluation of its biological activities. Given the reported activities of similar compounds, it may be of interest to explore its potential applications in medicinal chemistry .

Mecanismo De Acción

Target of Action

The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

The compound acts as a reversible LSD1 inhibitor . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The compound’s interaction with its targets leads to the inhibition of LSD1’s activity .

Biochemical Pathways

The inhibition of LSD1 by the compound affects the lysine methylation pathways . This results in changes in gene expression, which can lead to the inhibition of cancer proliferation and migration .

Pharmacokinetics

The compound’s ability to inhibit lsd1 in mgc-803 cells suggests that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for bioavailability.

Result of Action

When MGC-803 cells are treated with the compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This indicates that the compound has a significant molecular and cellular effect on the cells it targets.

Propiedades

IUPAC Name |

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N8O3S/c1-2-26-17-15(23-24-26)16(21-11-22-17)25-9-13(10-25)18(27)20-8-7-12-3-5-14(6-4-12)30(19,28)29/h3-6,11,13H,2,7-10H2,1H3,(H,20,27)(H2,19,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABAIZMRAZZQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

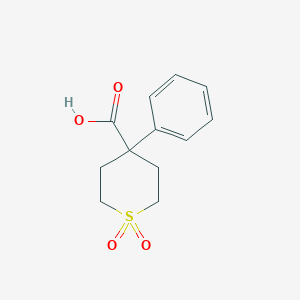

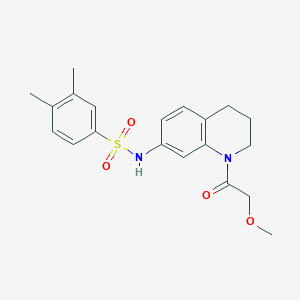

![N-(2,3-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2539270.png)

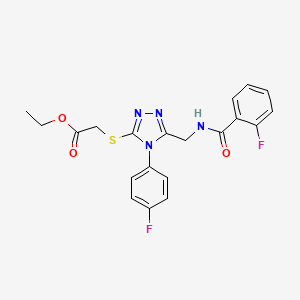

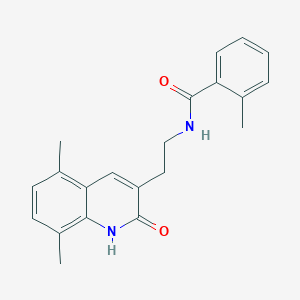

![4-chloro-N'-[(1E)-{2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl}methylidene]benzohydrazide](/img/structure/B2539274.png)

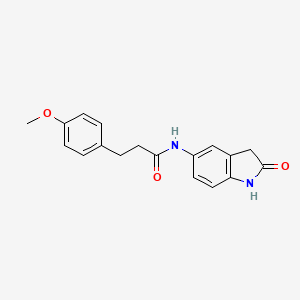

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2539278.png)

![3-butyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539279.png)

![5-Bromo-9-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2539281.png)

![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2539282.png)

![7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2539287.png)